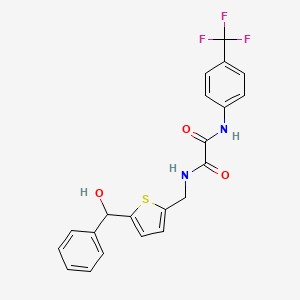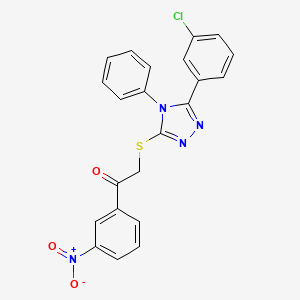
(5-Phenylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Phenylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as PIPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Medicinal Chemistry and Drug Discovery
The synthesis of PPI as a bicyclo [1.1.1]pentane building block has been reported . Researchers explore its potential as a scaffold for designing novel drugs. Key features include its aromaticity, heterocyclic structure, and functional groups. PPI derivatives may serve as lead compounds for developing therapeutics targeting specific diseases.
Antitubercular Activity
Indole derivatives derived from PPI have been investigated for their antitubercular activity . Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and tested against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). PPI-based compounds may contribute to combating tuberculosis.
Neurotoxicity Studies
A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was investigated for neurotoxic potential . Researchers assessed its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. PPI derivatives could play a role in understanding neurodegenerative processes.
Biological Probes
The motif of PPI has been employed as a biological probe in studies . Researchers use it to explore interactions with specific targets, such as enzymes or receptors. By attaching PPI to other molecules, scientists gain insights into cellular processes and pathways.
特性
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(16-12-17(26-22-16)14-4-2-1-3-5-14)23-10-6-15(7-11-23)25-18-13-20-8-9-21-18/h1-5,8-9,12-13,15H,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCCYEXCBUHRPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)





![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2384011.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)
![2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2384015.png)
![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)
![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)

![ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2384021.png)